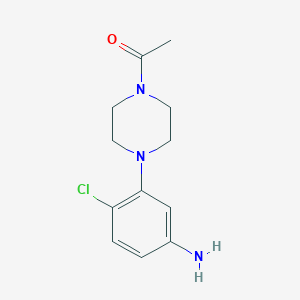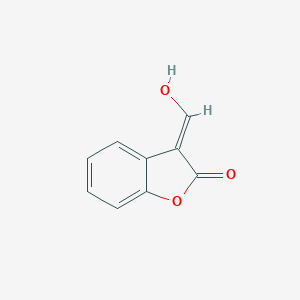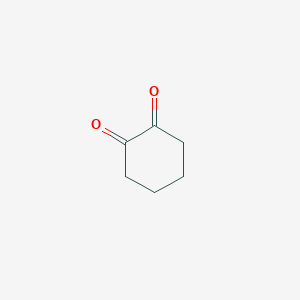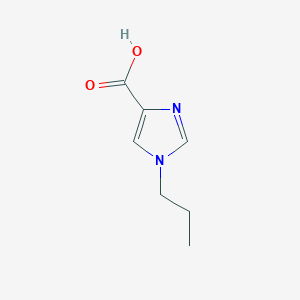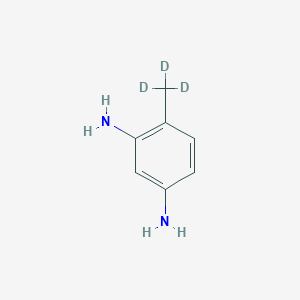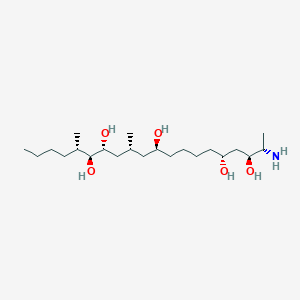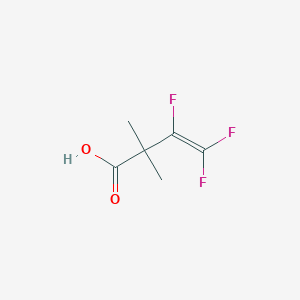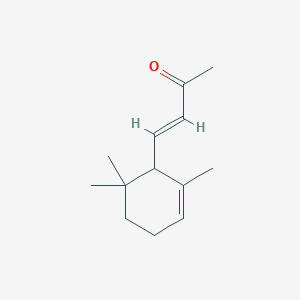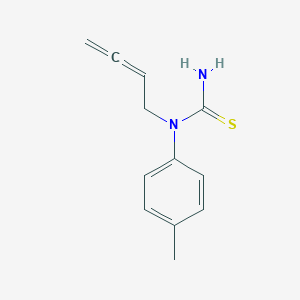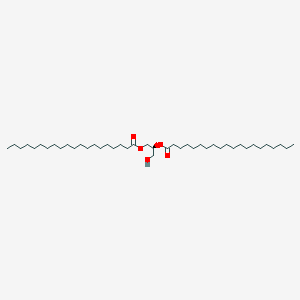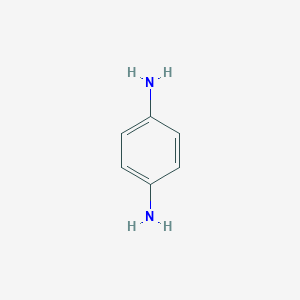![molecular formula C13H16ClNO5S B122893 Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 146381-87-5](/img/structure/B122893.png)
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with the molecular formula C13H16ClNO5S. It is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiophene ring substituted with chloroacetyl and amino groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the acylation of amines. One common method is the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, solvent-free and catalyst-free conditions can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Substitution: Nucleophilic substitution reactions, particularly at the chloroacetyl group.
Oxidation and Reduction: Potential oxidation of the thiophene ring and reduction of the chloroacetyl group.
Common Reagents and Conditions
Acylation: Acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Amides: From acylation reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Oxidized Thiophenes: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate: Known for its anti-arrhythmic properties.
Indole Derivatives: Used in various biological applications due to their structural similarity and functional versatility.
Uniqueness
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of a chloroacetyl group and a thiophene ring, which provides distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
diethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-4-19-12(17)9-7(3)10(13(18)20-5-2)21-11(9)15-8(16)6-14/h4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFYGAIXNQKIHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
